N'-Hydroxy-5-methylpyrimidine-2-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Hydroxy-5-methylpyrimidine-2-carboximidamide: is a chemical compound with the molecular formula C6H8N4O and a molecular weight of 152.15 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-5-methylpyrimidine-2-carboximidamide typically involves the reaction of 5-methylpyrimidine-2-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N’-Hydroxy-5-methylpyrimidine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-Hydroxy-5-methylpyrimidine-2-carboximidamide include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of N’-Hydroxy-5-methylpyrimidine-2-carboximidamide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidation states of the compound, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
N’-Hydroxy-5-methylpyrimidine-2-carboximidamide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N’-Hydroxy-5-methylpyrimidine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the study .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to N’-Hydroxy-5-methylpyrimidine-2-carboximidamide include:
N1-Methyl-2-pyridone-5-carboxamide: A metabolic product of nicotinamide adenine dinucleotide (NAD) degradation.
N’-Hydroxypyrazine-2-carboximidamide: A compound with similar structural features and chemical properties.
Uniqueness
N’-Hydroxy-5-methylpyrimidine-2-carboximidamide is unique due to its specific structure and reactivity.
Eigenschaften
Molekularformel |
C6H8N4O |
---|---|
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
N'-hydroxy-5-methylpyrimidine-2-carboximidamide |
InChI |
InChI=1S/C6H8N4O/c1-4-2-8-6(9-3-4)5(7)10-11/h2-3,11H,1H3,(H2,7,10) |
InChI-Schlüssel |
KUKWIDRXBITEBT-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CN=C(N=C1)/C(=N/O)/N |
Kanonische SMILES |
CC1=CN=C(N=C1)C(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.